molecular formula C18H19NO4 B2761473 2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797137-16-6

2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2761473
CAS RN: 1797137-16-6
M. Wt: 313.353
InChI Key: FRYPOGYKPJZANU-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and nanotechnology. This compound is also known as Methyl 4-(4-Methoxyanilino)-2-oxobutanoate or Methyl 4-(4-Methoxyphenylamino)-2-oxobutanoate.

Scientific Research Applications

Synthesis and Characterization

  • Research on similar compounds involves their synthesis and characterization, providing a foundation for understanding their chemical properties and potential applications. For instance, a study on the synthesis of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate from dimethyl acetone-1,3-dicarboxylate illustrates the methodologies for synthesizing complex molecules for further chemical studies (Žugelj et al., 2009).

Biological Activity

  • The antibacterial activity of synthesized compounds, such as methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, has been evaluated against various bacterial strains, highlighting the potential for pharmaceutical applications beyond the scope of drug use directly (Karai et al., 2018).

Material Science and Catalysis

  • In material science and catalysis, compounds with similar structures have been investigated for their roles in photopolymerization processes. An example is the study of alkoxyamine compounds bearing chromophore groups for their application in nitroxide-mediated photopolymerization, showing the utility of such compounds in developing new polymeric materials (Guillaneuf et al., 2010).

Crystal Structure Analysis

  • The crystal structure analysis of related compounds, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, provides insights into the molecular geometry and interactions within the crystal lattice. These studies are crucial for understanding the physical properties of the compounds and their potential applications in designing materials with specific characteristics (Lv et al., 2009).

Environmental and Corrosion Studies

  • Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicate the environmental persistence and potential toxicity of these compounds. Such research is vital for assessing the environmental impact and safety of chemical compounds (Coleman et al., 2000).

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-3-5-14(6-4-13)11-18(21)23-12-17(20)19-15-7-9-16(22-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPOGYKPJZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

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